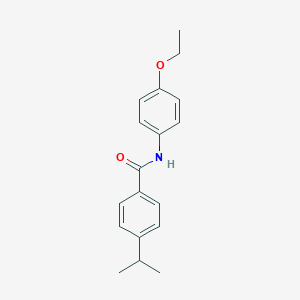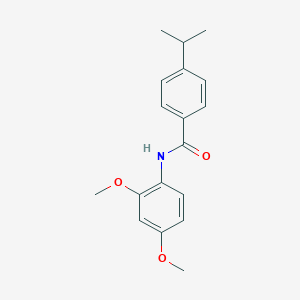![molecular formula C18H21NO4 B253333 2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 25I-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, leading to altered perception, mood, and cognition. Additionally, 25I-NBOMe has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain, cognition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its binding to the 5-HT2A receptor. This leads to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows for the study of its effects at low concentrations. Additionally, its synthetic nature allows for the production of pure, high-quality samples for research purposes. However, one limitation is its potential for abuse, which may limit its availability for research purposes. Additionally, its potent hallucinogenic effects may make it difficult to study its effects in a controlled laboratory setting.
Direcciones Futuras
There are several future directions for the research of 25I-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, research is needed to develop safer and more effective psychedelic drugs for therapeutic use.
Métodos De Síntesis
The synthesis method of 25I-NBOMe involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride to yield 25I-NBOMe. This synthesis method has been optimized to produce high yields of pure 25I-NBOMe, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
25I-NBOMe has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-7-14(21-2)8-6-13)19-18(20)16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
Clave InChI |
WUUDCMGZNBIMSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)



![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)